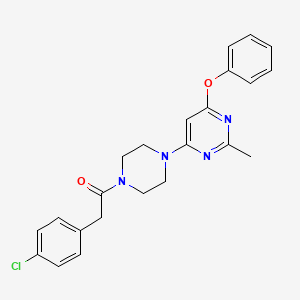

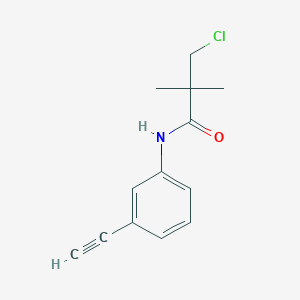

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone" is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of a piperazine ring, which is often found in pharmaceuticals. The chlorophenyl and phenoxypyrimidinyl groups suggest potential interactions with biological targets, possibly through hydrogen bonding or pi-stacking interactions.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized using a molecular hybridization approach, which involved the design, characterization, and in-vitro evaluation of their HIV-1 RT inhibitory activity . Another related compound, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These studies provide insights into the synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. X-ray crystallography was used to determine the crystal structure of a novel compound with a chlorophenyl and piperidinyl moiety . The dihedral angles between the benzene ring and the piperidine rings in a related adduct were reported, which could be indicative of the spatial arrangement in similar compounds . These analyses are crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through quantum chemical studies. For example, the local reactivity descriptors were calculated to identify chemically reactive sites in a molecule with a chlorophenyl and piperidinyl moiety . This type of analysis can predict how the compound might undergo chemical transformations or interact with other molecules, which is essential for understanding its behavior in biological systems or synthetic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated using theoretical calculations. Density functional theory (DFT) methods were employed to study molecular geometry, vibrational analysis, and thermodynamic properties . These studies provide valuable information on the stability, reactivity, and electronic properties of the compound, which can be used to predict its solubility, permeability, and overall drug-likeness.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds structurally related to 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone have been studied for their potential in addressing antimicrobial and antifungal needs. For instance, a series of azole-containing piperazine derivatives, similar in structure, demonstrated moderate to significant antibacterial and antifungal activities, marking them as potential candidates for antimicrobial drugs (Gan, Fang, & Zhou, 2010). Additionally, the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides revealed compounds effective against the processes of tumor DNA methylation in vitro (Hakobyan et al., 2020).

Antitumor and Anticancer Potential

The antitumor and anticancer potential of compounds related to 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone has been a focus of some studies. For example, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).

Wound Healing Applications

Compounds structurally related to the chemical have also been investigated for their wound-healing capabilities. For instance, derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone demonstrated significant wound healing in vivo, indicating potential as ingredients in wound-care products (Vinaya et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process.

Please consult with a professional chemist or a relevant expert for accurate information. It’s also important to note that working with chemicals should always be done following appropriate safety procedures and guidelines.

properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O2/c1-17-25-21(16-22(26-17)30-20-5-3-2-4-6-20)27-11-13-28(14-12-27)23(29)15-18-7-9-19(24)10-8-18/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTIRZFNOSWXTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)

![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)

![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)